Triethylene glycol monomethacrylate
Overview
Description
Triethylene glycol monomethacrylate is an organic compound with the molecular formula C10H18O5. It is a monomer used in the synthesis of various polymers and copolymers. This compound is known for its excellent photopolymerization properties and is widely used in industrial applications, particularly in the production of dental materials, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol monomethacrylate is typically synthesized through the esterification of methacrylic acid with triethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The reaction can be represented as follows:
Methacrylic acid+Triethylene glycol→Triethylene glycol monomethacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize side reactions and maximize the conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol monomethacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to form homopolymers or copolymers.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or AIBN, typically at elevated temperatures.
Esterification: Alcohols and acid catalysts under reflux conditions.
Hydrolysis: Water and acid or base catalysts at elevated temperatures.
Major Products Formed
Polymerization: Polymers and copolymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and triethylene glycol.
Scientific Research Applications
Triethylene glycol monomethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Medicine: Incorporated into dental materials due to its excellent biocompatibility and mechanical properties.
Mechanism of Action
The mechanism of action of triethylene glycol monomethacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can cross-link to form a three-dimensional network, providing the material with its desired mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol dimethacrylate: Similar in structure but contains two methacrylate groups, leading to higher cross-linking density and different mechanical properties.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group, making it more hydrophilic and suitable for different applications.
Uniqueness
Triethylene glycol monomethacrylate is unique due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its single methacrylate group allows for controlled polymerization and cross-linking, providing materials with specific mechanical and physical properties .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h11H,1,3-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMQAMKOBOIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201019 | |
Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-42-0 | |
Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylene glycol monomethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLENE GLYCOL MONOMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41E1D3OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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